oxotungsten(VI) chloride
Description
Structure
2D Structure
Properties
Molecular Formula |
Cl4H4OW |
|---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
InChI Key |
USBICRVMLMKYOX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Oxotungsten Vi Chloride and Its Derivatives
Direct Synthesis of Oxotungsten(VI) Chloride
Several methods have been developed for the direct synthesis of this compound, each offering distinct advantages.
Synthesis from Tungsten Trioxide and Thionyl Chloride
WO₃ + 2 SOCl₂ → WOCl₄ + 2 SO₂ wikipedia.org
This method is noted for its efficiency in converting the solid oxide to the desired oxychloride. ucl.ac.uk
Synthesis from Tungsten Hexachloride and Hexamethyldisiloxane (B120664)
Another important synthetic route utilizes the reaction between tungsten hexachloride (WCl₆) and hexamethyldisiloxane ((CH₃)₃Si)₂O. wikipedia.org This reaction provides a reliable method for producing this compound. wikipedia.org The balanced chemical equation is as follows:
WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2 (CH₃)₃SiCl wikipedia.org
This reaction is particularly useful as it is considered difficult to prepare WOCl₄ by other means. wikipedia.org A related reaction involves tungsten hexachloride and can be used to synthesize tungsten(VI) dioxide dichloride (WO₂Cl₂), where a suspension of WCl₆ in heptane (B126788) is treated with hexamethyldisiloxane. unipi.it
Oxidation of Lower Valent Tungsten Oxides
This compound can also be synthesized through the oxidation of lower valent tungsten oxides. For instance, thionyl chloride can oxidize tungsten(IV) oxide to tungsten(VI) oxytetrachloride at a temperature of 200 °C. wikipedia.org This demonstrates a pathway to the desired compound starting from a tungsten oxide in a lower oxidation state.
This compound as a Precursor for Related Tungsten(VI) Species
This compound is a versatile precursor for the synthesis of a wide array of other tungsten(VI) complexes, including other oxo- and sulfido-halide complexes. wikipedia.orgsci-hub.se
Precursor to Oxotungsten(VI) and Sulfido-Tungsten(VI) Halide Complexes
The reactivity of the chloride ligands in this compound allows for their substitution by various other ligands. For example, it can be used to prepare other oxotungsten(VI) complexes by reacting it with appropriate reagents. researchgate.netrsc.org For instance, the reaction of WOCl₄ with 2,2'-S(4-Me-6-tBuC₆H₂OH)₂ yields the oxotungsten (B8612460) complex WO{S(4-Me-6-tBuC₆H₂O)₂}Cl₂. researchgate.net Similarly, it is a precursor for the synthesis of partially fluorinated oxo-alkoxide tungsten(VI) complexes. rsc.org
Furthermore, this compound serves as a starting material for sulfido-tungsten(VI) halide complexes. researchgate.net The seven-coordinate tungsten(VI) complexes, [WOCl₄{o-C₆H₄(EMe₂)₂}] and [WSCl₄{o-C₆H₄(EMe₂)₂}] (where E = P, As), have been prepared by reacting WOCl₄ or WSCl₄ with the respective ligands. researchgate.net A study comparing the electronic structures of Tp*WECl₂ (E = O, S) complexes highlighted differences in the covalency of the tungsten-chloride bonds, with the oxo-tungsten(V) center leading to a more covalent interaction with the chloride ligands than its sulfido-tungsten(V) counterpart. sci-hub.se
Challenges in "One-Pot" Synthetic Approaches for Tungsten(VI) Complexes
While this compound is a valuable precursor, "one-pot" synthetic approaches starting from more readily available materials like tungsten hexachloride can present challenges. Tungsten hexachloride is a potent halogen-transfer agent and can react directly with certain ligands, such as salicylic (B10762653) acid, to generate an oxo fragment, leading to the formation of oxo complexes. researchgate.net This inherent reactivity can make it difficult to control the final product and often results in a mixture of species. acs.org For example, the reaction of WCl₆ or WOCl₄ with phenolic compounds can produce a mixture of complexes with varying numbers of phenoxide substituents. acs.org This lack of selectivity in one-pot reactions often necessitates the isolation and use of pure this compound as a more reliable starting material for the synthesis of specific tungsten(VI) complexes. researchgate.netresearchgate.net
Precursor for High Purity Tungsten Alkoxides and Related Compounds
This compound (WOCl₄) serves as a critical starting material for the synthesis of a variety of high-purity tungsten alkoxides and related organometallic compounds. chemicalbook.comwikipedia.org Its reactivity, particularly with alcohols and other oxygen-containing organic molecules, allows for the controlled introduction of alkoxy and aryloxy ligands, leading to compounds with tailored properties for applications such as precursors for chemical vapor deposition (CVD). tdl.orgresearchgate.net
The synthesis of tungsten alkoxides from this compound often involves the reaction of WOCl₄ with alcohols. These reactions can lead to the formation of dialkoxy derivatives. asianpubs.org For instance, studies have shown the preparation of dialkoxy derivatives with the general formula (RO)₂WOCl₂ through the reaction of WOCl₄ with alcohols. asianpubs.org
A significant application of this compound is in the synthesis of tungsten(VI) oxo-tetra-alkoxides, which have the general formula [WO(OR)₄]. google.com One synthetic route involves the reaction of WOCl₄ with an alcohol and ammonia. google.com However, challenges in this synthesis have been noted, such as the co-precipitation of an insoluble tungsten-containing compound with ammonium (B1175870) chloride, which can complicate product extraction. google.com
Furthermore, this compound is a key precursor in the salt metathesis synthesis of partially fluorinated oxo-alkoxide tungsten(VI) complexes. tdl.orgresearchgate.net This method involves reacting WOCl₄ with sodium salts of fluoroalkoxides. For example, the complex WO[OC(CH₃)₂CF₃]₄ has been successfully synthesized by reacting WOCl₄ with NaOC(CH₃)₂CF₃ in 1,2-dimethoxyethane. tdl.org This reaction proceeds by cooling the WOCl₄ suspension to 0 °C and adding the sodium fluoroalkoxide solution dropwise. tdl.org
The versatility of this compound as a precursor extends to reactions with phenols and their derivatives. It reacts with various phenols in dimethyl formamide (B127407) to produce dimethyl formamide oxytungsten(VI) diphenolates. asianpubs.org It is also utilized in the synthesis of tungsten hexaaryloxide complexes, W(OAr)₆, through its reaction with the corresponding phenol (B47542) (ArOH). researchgate.net
The following table summarizes various synthetic methodologies starting from this compound to yield high-purity tungsten alkoxides and related compounds.
| Precursor | Reactants | Resulting Compound Type | Specific Example | Ref |
| This compound (WOCl₄) | Alcohols (ROH) | Dialkoxy derivatives | (RO)₂WOCl₂ | asianpubs.org |
| This compound (WOCl₄) | Alcohol (ROH), Ammonia (NH₃) | Tungsten(VI) oxo-tetra-alkoxides | [WO(OR)₄] | google.com |
| This compound (WOCl₄) | Sodium fluoroalkoxide (NaORf) | Partially fluorinated oxo-alkoxide complexes | WO[OC(CH₃)₂CF₃]₄ | tdl.org |
| This compound (WOCl₄) | Phenols, Dimethyl formamide | Dimethyl formamide oxytungsten(VI) diphenolates | (CH₃)₂NCHO·WO(OAr)₂ | asianpubs.org |
| This compound (WOCl₄) | Phenol (ArOH) | Tungsten hexaaryloxide complexes | W(OAr)₆ | researchgate.net |
Coordination Chemistry of Oxotungsten Vi Chloride
Adduct Formation with Neutral Ligands
Nitrogen-Donor Ligands
The interaction of oxotungsten(VI) chloride with nitrogen-containing ligands has been a subject of significant research, leading to the synthesis and characterization of numerous coordination complexes. These ligands coordinate to the tungsten center through their nitrogen atom, resulting in adducts with varying geometries and stabilities.
This compound reacts with monodentate nitrogen-donor ligands such as nitriles (RCN) and pyridine (B92270) (py) to form six-coordinate, pseudo-octahedral complexes of the type [WOCl₄(L)]. soton.ac.uksoton.ac.uk These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) to yield the desired adducts. soton.ac.ukresearchgate.net The formation of these complexes can be represented by the general reaction:
WOCl₄ + L → [WOCl₄(L)] (where L = RCN, py)
Examples of such complexes include those with acetonitrile (B52724) (MeCN), benzonitrile (B105546) (PhCN), and pyridine. soton.ac.uksoton.ac.uk Spectroscopic data, particularly infrared (IR) spectroscopy, is crucial for characterizing these adducts. The W=O stretching frequency in these complexes provides insight into the electronic effects of the coordinated ligand.
Table 1: Examples of Monodentate Nitrile and Pyridine Adducts of this compound
| Ligand (L) | Complex | Reference |
| Acetonitrile | [WOCl₄(MeCN)] | soton.ac.uksoton.ac.uk |
| Benzonitrile | [WOCl₄(PhCN)] | soton.ac.uk |
| Pyridine | [WOCl₄(py)] | soton.ac.ukresearchgate.net |
With bidentate nitrogen-donor ligands like 2,2'-bipyridyl (bipy), this compound forms complexes where the ligand chelates to the tungsten center. Spectroscopic evidence suggests that the resulting complex, [WOCl₄(bipy)], is seven-coordinate. soton.ac.ukresearchgate.netresearcher.liferawdatalibrary.net This is in contrast to the six-coordinate complexes formed with monodentate ligands. The formation of the adduct can be described as:
WOCl₄ + bipy → [WOCl₄(bipy)]
The characterization of [WOCl₄(bipy)] has been primarily based on spectroscopic methods. soton.ac.ukresearchgate.net While the exact solid-state structure has not been determined crystallographically, the data are consistent with a seven-coordinate geometry around the tungsten atom. soton.ac.uk In some instances, reduction of the tungsten center can occur, leading to the formation of W(V) complexes like [WOCl₃(bipy)]. researchgate.netresearcher.liferawdatalibrary.net
N-Heterocyclic carbenes (NHCs) are strong σ-donor ligands that have been shown to form stable adducts with high-oxidation-state metal centers. The reaction of WOCl₄ with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) yields the 1:1 adduct [WOCl₄(Idipp)]. nih.gov The synthesis is typically performed at low temperatures in a non-coordinating solvent like toluene (B28343). nih.gov
WOCl₄ + Idipp → [WOCl₄(Idipp)]
Computational studies using Density Functional Theory (DFT) support the formulation of this adduct. nih.gov The calculations indicate that the most stable isomer has the NHC ligand cis to the oxo group and trans to a chloride ligand. nih.gov The isomer with the NHC trans to the strongly π-donating oxo ligand is significantly less stable, which is attributed to the trans effect. nih.gov The complex [WOCl₄(Idipp)] is reported to be highly sensitive to moisture, readily hydrolyzing to form imidazolium (B1220033) salts. nih.gov However, under controlled, slow hydrolysis, it can convert to the five-coordinate dioxo complex [WO₂Cl₂(Idipp)]. nih.gov
Table 2: Spectroscopic Data for [WOCl₄(Idipp)]
| Spectroscopic Technique | Observed Feature | Assignment | Reference |
| IR/Raman | ~930 cm⁻¹ | ν(W=O) | nih.gov |
| IR/Raman | 384 and 362 cm⁻¹ | ν(W-Cl) | nih.gov |
The coordination chemistry of this compound with N-substituted ureas has also been investigated. The reactions of WOCl₄ with these ligands can be complex and are not always selective. unipi.itrsc.org However, the complex [WOCl₄(dmu)], where dmu is 1,3-dimethylurea, has been successfully isolated in a 66% yield. unipi.itrsc.org In this complex, the urea (B33335) ligand is expected to coordinate through its carbonyl oxygen atom, a common bonding mode for ureas with metal ions. rjpbcs.com In some related reactions involving tungsten chlorides and other urea derivatives, adventitious hydrolysis has led to the formation of protonated urea species. unipi.itrsc.org
N-Heterocyclic Carbene (NHC) Adducts
Oxygen-Donor Ligands
This compound readily forms adducts with a variety of neutral oxygen-donor ligands. These reactions typically involve the direct combination of WOCl₄ with the ligand in an anhydrous solvent. soton.ac.uk
One of the most well-studied classes of oxygen-donor ligand adducts are those with phosphine (B1218219) oxides, such as triphenylphosphine (B44618) oxide (OPPh₃) and trimethylphosphine (B1194731) oxide (OPMe₃). soton.ac.ukresearchgate.net These reactions yield stable, six-coordinate, pseudo-octahedral complexes of the type [WOCl₄(L)], where L is the phosphine oxide ligand. researchgate.netresearcher.liferawdatalibrary.net
WOCl₄ + OPR₃ → [WOCl₄(OPR₃)] (R = Ph, Me)
The crystal structure of [WOCl₄(OPPh₃)] has been determined, confirming the octahedral geometry with the phosphine oxide ligand positioned trans to the oxo group. soton.ac.ukresearchgate.net The tungsten atom is displaced from the plane of the four chlorine atoms towards the oxo ligand. soton.ac.uk The W=O bond length in this complex is approximately 1.684 Å, and the W-O(P) bond length is about 2.104 Å. researchgate.net
Decomposition of the [WOCl₄(OPMe₃)] complex in solution has been observed to produce a cyclic trimeric species, [W₃O₃(μ-O)₃Cl₆(OPMe₃)₃]. soton.ac.ukresearchgate.netresearcher.liferawdatalibrary.net
Table 3: Selected Bond Lengths (Å) and Angles (°) for [WOCl₄(OPPh₃)]
| Parameter | Value | Reference |
| W=O | 1.6841(16) | researchgate.net |
| W-O(P) | 2.1041(14) | researchgate.net |
| W-Cl (avg) | ~2.31 | researchgate.net |
| O(oxo)-W-O(P) | 178.33(8) | researchgate.net |
Ethers and Tetrahydrofuran Adducts
Mixed P/As-Donor Ligands
The coordination of diphosphine and diarsine ligands to this compound can lead to the formation of seven-coordinate complexes. For example, the reaction of WOCl₄ with o-phenylenebis(dimethylarsine), o-C₆H₄(AsMe₂)₂, results in the complex [WOCl₄{o-C₆H₄(AsMe₂)₂}]. soton.ac.uksoton.ac.uk X-ray crystallography revealed a pentagonal bipyramidal geometry for this complex. soton.ac.uksoton.ac.uk Similarly, the reaction with o-phenylenebis(dimethylphosphine), o-C₆H₄(PMe₂)₂, yields the analogous seven-coordinate complex [WOCl₄{o-C₆H₄(PMe₂)₂}]. soton.ac.uk However, attempts to isolate similar complexes with some other phosphine and arsine ligands were unsuccessful due to the reduction of the tungsten center. soton.ac.uk
| Ligand | Complex Formula | Geometry | Reference |
| o-phenylenebis(dimethylarsine) | [WOCl₄{o-C₆H₄(AsMe₂)₂}] | Pentagonal bipyramidal | soton.ac.uksoton.ac.uk |
| o-phenylenebis(dimethylphosphine) | [WOCl₄{o-C₆H₄(PMe₂)₂}] | Pentagonal bipyramidal | soton.ac.uk |
Phenolic Ligand Precursor Reactions Forming Oxotungsten(VI) Complexes
This compound is a versatile precursor for the synthesis of oxotungsten(VI) complexes with phenolic ligands, often involving the substitution of chloride ions. The reaction of WOCl₄ with two equivalents of a phenolic ligand precursor can yield complexes of the type [WOCl₂(OAr)₂]. researchgate.netscispace.com For instance, reacting WOCl₄ with two equivalents of 2,6-dibromophenol (B46663) produces trans-WOCl₂(OAr)₂ (where Ar = 2,6-dibromophenyl). researchgate.net Similarly, identical dichloro complexes [WOCl₂(L)] can be prepared by the reaction of WOCl₄ with aminobis(phenolic) ligand precursors. nih.gov The reaction of WOCl₄ with salicylic (B10762653) acid derivatives also leads to the formation of tungsten(VI) oxo-salicylate complexes. rsc.orgresearchgate.net For example, reacting WOCl₄ with two equivalents of 3,5-di-isopropylsalicylic acid in refluxing hexane (B92381) afforded the mononuclear complex [WO(di-i-Prsali)(di-i-PrsaliH)Cl]. rsc.org
| Phenolic Ligand Precursor | Resulting Complex | Reference |
| 2,6-dibromophenol | trans-WOCl₂(O-2,6-Br₂C₆H₃)₂ | researchgate.net |
| Methylamino-N,N-bis(2-methylene-4,6-dimethylphenol) | [WOCl₂(LMe)] | nih.gov |
| 3,5-di-isopropylsalicylic acid | [WO(di-i-Prsali)(di-i-PrsaliH)Cl] | rsc.org |
Anionic Complex Formation
Pentachlorooxotungstate(VI) Anion ([WOCl₅]–) Formation
The pentachlorooxotungstate(VI) anion, [WOCl₅]⁻, is formed through the addition of a chloride source to this compound. soton.ac.uk This demonstrates the Lewis acidic character of WOCl₄. The anion is a known species in tungsten chemistry.
| Reactant | Anion Formed | Reference |
| WOCl₄ + Cl⁻ | [WOCl₅]⁻ | soton.ac.uk |
Ligand-Induced Redox Processes in this compound Chemistry
The coordination chemistry of this compound (WOCl₄) is not limited to simple ligand addition reactions. The high oxidation state of the tungsten(VI) center makes it susceptible to reduction in the presence of certain ligands. These reactions can lead to the formation of stable tungsten(V) or tungsten(IV) complexes, often through intricate pathways involving ligand participation.
Reduction to Tungsten(V) Species
The reduction of the d⁰ tungsten(VI) center in WOCl₄ to a d¹ tungsten(V) species can be induced by various ligands, particularly those that are not easily oxidized. The reaction conditions and the nature of the ligand play a crucial role in determining the final product. soton.ac.uksoton.ac.uk While many neutral N- and O-donor ligands form stable adducts with WOCl₄ without altering the metal's oxidation state, more complex reactions can occur. soton.ac.ukrawdatalibrary.net
Detailed investigations into the reactions of tungsten halides with certain ligands have shown that tungsten(V) complexes containing the WOCl₃ or WCl₅ core can be formed. soton.ac.uk For instance, attempts to synthesize complexes of WOCl₄ with ligands such as trimethylphosphine (PMe₃) or ethyl(diphenyl)phosphine (AsEt₃) have resulted in mixtures that include reduction products rather than simple adducts. soton.ac.uk
A notable example of ligand-induced reduction is the formation of the tungsten(V) complex, [WOCl₃(2,2'-bipy)]. rawdatalibrary.netresearchgate.netresearcher.life This compound has been successfully isolated and its structure determined, confirming the reduction of the tungsten center from +6 to +5. rawdatalibrary.netresearchgate.net Similarly, reactions with bidentate phosphine ligands like o-phenylenebis(dimethylphosphine) (o-C₆H₄(PMe₂)₂) can also lead to reduction, yielding tungsten(V) species such as [WOCl₃{o-C₆H₄(PMe₂)₂}]. soton.ac.uk In some cases, more complex products have been identified crystallographically, including the salt [WCl₄{o-C₆H₄(PPh₂)₂}₂][WCl₆], which contains a tungsten(V) cation. soton.ac.uk The decomposition of certain tungsten(VI) precursor complexes in solution can also serve as a pathway to tungsten(V) species. rsc.org
Table 1: Examples of Tungsten(V) Complexes from WOCl₄
| Reactant Ligand | Resulting Tungsten(V) Complex | Reference |
|---|---|---|
| 2,2'-bipyridyl (bipy) | [WOCl₃(2,2'-bipy)] | rawdatalibrary.net, researchgate.net |
| o-phenylenebis(dimethylphosphine) | [WOCl₃{o-C₆H₄(PMe₂)₂}] | soton.ac.uk |
| o-phenylenebis(diphenylphosphine) | [WCl₄{o-C₆H₄(PPh₂)₂}₂]⁺ | soton.ac.uk |
Formation of Tungsten(IV) Complexes via Oxygen Abstraction from WOCl₄
A significant redox pathway in the chemistry of this compound involves the complete removal of the terminal oxygen atom by a ligand, resulting in the formation of a tungsten(IV) complex. This oxygen abstraction reaction is characteristic of reactions with soft donor ligands, particularly tertiary phosphines (PR₃). soton.ac.uksoton.ac.uk
The reaction between WOCl₄ and an excess of a phosphine ligand, such as triphenylphosphine (PPh₃), proceeds over several days to yield the tungsten(IV) complex [WCl₄(PPh₃)₂] and the corresponding phosphine oxide (OPPh₃). soton.ac.ukrsc.org This transformation represents a two-electron reduction of the tungsten center, from W(VI) to W(IV), coupled with the oxidation of the phosphine.
Table 2: Formation of Tungsten(IV) via Oxygen Abstraction
| Reactant Ligand | Tungsten(IV) Product | Ligand Byproduct | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | [WCl₄(PPh₃)₂] | Triphenylphosphine oxide (OPPh₃) | soton.ac.uk, rsc.org |
| Alkylphosphines (e.g., PMe₃, PEt₃) | [WCl₄(PR₃)₂] | Alkylphosphine oxide (OPR₃) | soton.ac.uk, soton.ac.uk |
This reactivity highlights the ability of phosphines to deoxygenate the [W=O]²⁺ unit. soton.ac.uk The resulting tungsten(IV) complexes, such as [WCl₄(PR₃)₂], are typically stable, six-coordinate species. ucf.edu The successful synthesis of these W(IV) compounds underscores a key reaction pattern where the oxo group is transferred from the metal center to the ligand, a fundamental step in understanding the broader redox chemistry of high-valent oxo-metal species. nih.govresearchgate.net
Reactivity and Mechanistic Studies of Oxotungsten Vi Chloride Transformations
Hydrolysis Reactions of Oxotungsten(VI) Chloride and Its Adducts
This compound is extremely sensitive to moisture and readily undergoes hydrolysis. wikipedia.org This process involves the stepwise replacement of chloride ligands with hydroxyl or oxo groups, ultimately leading to the formation of tungsten trioxide (WO₃) upon complete hydrolysis. The initial stages of this reaction are critical as they form other important tungsten oxychlorides, such as tungsten(VI) dioxydichloride (WO₂Cl₂).
The controlled hydrolysis of this compound adducts provides a synthetic route to adducts of tungsten(VI) dioxydichloride. A notable example involves the N-heterocyclic carbene (NHC) adduct, [WOCl₄(Idipp)], where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174). nih.govnih.gov When solutions of [WOCl₄(Idipp)] are exposed to slow diffusion of atmospheric moisture, a controlled hydrolysis occurs, yielding crystalline [WO₂Cl₂(Idipp)]. nih.govacs.org
This transformation is significant as it represents a rare case of an efficient, non-destructive hydrolytic pathway for a high-oxidation-state complex, which more commonly leads to complete decomposition. acs.org The resulting product, [WO₂Cl₂(Idipp)], was the first structurally characterized five-coordinate 1:1 adduct of WO₂Cl₂. nih.gov The tungsten center in this complex adopts a square pyramidal geometry. More broadly, tungsten(VI) dioxydichloride acts as a Lewis acid, forming stable adducts with a variety of donor ligands. acs.org
The mechanism of the transformation from [WOCl₄(Idipp)] to [WO₂Cl₂(Idipp)] has been investigated using Density Functional Theory (DFT) calculations. nih.gov These computational studies have elucidated a plausible, low-energy reaction pathway for the hydrolysis. nih.govacs.org The proposed mechanism involves the coordination of water molecules to the tungsten center, followed by intramolecular proton transfer and elimination of hydrogen chloride (HCl). This process repeats, leading to the substitution of two chloride ligands with an oxo group. DFT calculations were also instrumental in confirming the initial formulation of the [WOCl₄(Idipp)] adduct and exploring the nature of its metal-ligand bonding. nih.govnih.gov
Formation of Tungsten Dioxydichloride Adducts (e.g., [WO2Cl2(Idipp)])
Ligand Exchange and Substitution Processes
Ligand exchange is a fundamental aspect of the chemistry of this compound, allowing for the synthesis of a wide array of derivatives. These reactions typically involve the substitution of one or more chloride ligands with other functionalities, such as alkoxides, or the formation of new carbon-tungsten bonds through reactions with organometallic reagents.
The chloride ligands in this compound can be readily substituted by alkoxide or aryloxide groups. This is typically achieved by reacting WOCl₄ with alcohols, phenols, or their corresponding alkali metal salts. For example, the reaction of WOCl₄ with two equivalents of substituted phenols, such as 2-tert-butyl-6-methylphenol (B146170) or 2-bromo-4-methyl-6-tert-butylphenol, in refluxing toluene (B28343) yields monomeric [WOCl₂(OAr)₂] complexes. researchgate.net In these square pyramidal products, the two aryloxide ligands are arranged in a trans configuration in the basal plane. researchgate.net
Similarly, salt metathesis reactions between WOCl₄ and sodium salts of fluoroalkoxides provide a pathway to complexes like WO(OR)₄ and WO₂(OR)₂(DME), demonstrating the versatility of chloride-for-alkoxide substitution.
Table 1: Examples of Chloride-for-Alkoxide Substitution Reactions
| Starting Complex | Reagent | Product(s) | Solvent | Reference(s) |
|---|---|---|---|---|
| WOCl₄ | 2 equiv. 2-tert-butyl-6-methylphenol | [WOCl₂(OC₆H₃-2-tBu-6-Me)₂] | Toluene | researchgate.net |
| WOCl₄ | 2 equiv. 2,6-dibromophenol (B46663) | trans-WOCl₂(OAr)₂ | Not Specified | researchgate.net |
| WOCl₄ | Sodium salts of fluoroalkoxides | WO(OR)₄, WO₂(OR)₂(DME) | Not Specified |
The reaction of this compound and its derivatives with organometallic nucleophiles is a key method for forming tungsten-carbon bonds.
Grignard Reagents: Grignard reagents (RMgX) react with oxotungsten(VI) chloro complexes to yield alkyl and aryl derivatives. For instance, chloro complexes of the type [WO(L)Cl], where L is a tetradentate aminotris(phenolate) ligand, react with Grignard reagents like MeMgBr or PhCMe₂CH₂MgCl to form the corresponding stable monoalkyl derivatives, [WO(L)(Me)] and [WO(L)(CH₂CMe₂Ph)]. A more direct reaction involves WOCl₄ and a di-Grignard reagent, o-C₆H₄(CH₂MgCl)₂, which, depending on the reaction conditions, can lead to the formation of complex tungsten o-xylidene complexes. advancedsciencenews.com
Organotin Compounds: The direct reaction of this compound with organotin compounds (organostannanes) in a manner analogous to Grignard reactions is not as widely documented. However, organotin reagents are crucial components in catalyst systems involving tungsten chlorides for other transformations. For example, catalyst systems such as WCl₆/Bu₄Sn and WOCl₄/EtAlCl₂ are classic initiators for olefin metathesis reactions. uj.ac.za This highlights the role of organostannanes as alkylating agents or co-catalysts in conjunction with tungsten chlorides, rather than as simple nucleophiles for ligand substitution in Stille-type cross-coupling reactions. The Stille reaction itself typically involves the palladium-catalyzed coupling of an organostannane with an organic halide. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Table 2: Reactions of this compound Derivatives with Organometallic Reagents
| Tungsten Precursor | Organometallic Reagent | Product Type | Reaction Type | Reference(s) |
|---|---|---|---|---|
| [WO(L)Cl] | MeMgBr | Alkyl-tungsten complex | Substitution | |
| WOCl₄ | o-C₆H₄(CH₂MgCl)₂ | Tungsten-o-xylidene complex | Alkylation/Reduction | advancedsciencenews.com |
| WOCl₄ | EtAlCl₂ (co-catalyst) | Olefin metathesis catalyst | Catalyst Formation | uj.ac.za |
| WCl₆ | Bu₄Sn (co-catalyst) | Olefin metathesis catalyst | Catalyst Formation | uj.ac.za |
Chloride-for-Alkoxide Substitution in Oxotungsten(VI) Complexes
Degradation and Decomposition Pathways in Solution
The stability of this compound in solution is highly dependent on the solvent and the presence of impurities, particularly water. As a powerful Lewis acid and a reactive halide, it is susceptible to several degradation pathways.
The most prevalent decomposition route is hydrolysis, which can be rapid and difficult to control. wikipedia.org In the presence of excess water or in protic solvents, WOCl₄ readily reacts to form tungsten oxychlorides and ultimately precipitates as hydrated tungsten oxides. nih.gov This reactivity underscores the need for stringent anhydrous conditions when handling the compound. acs.org
Decomposition can also be induced by other reagents. For example, coordination of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to the oxo ligand of related tungsten oxo alkylidene complexes has been shown to accelerate rearrangement and decomposition pathways. researchgate.net In some cases, thermal degradation or reaction with certain ligands can lead to unexpected products via complex mechanisms such as disproportionation.
Formation of Cyclic Trimer Tungsten Oxido-Bridged Species
The transformation of mononuclear this compound complexes into polynuclear, oxido-bridged species represents a significant area of its reactivity. A notable example is the formation of a cyclic trimer upon the decomposition of certain precursor complexes in solution.
Detailed studies have shown that the complex formed from this compound and trimethylphosphine (B1194731) oxide, [WOCl₄(OPMe₃)], undergoes decomposition in solution to yield a stable cyclic trimer. soton.ac.uksoton.ac.uk This resulting species, identified as [W₃O₃(μ-O)₃Cl₆(OPMe₃)₃], possesses a core structure consisting of a six-membered ring of alternating tungsten and oxygen atoms. soton.ac.uksoton.ac.ukresearchgate.net
The structure of this trimer has been elucidated by X-ray crystallography, revealing a distorted octahedral coordination environment for each tungsten(VI) center. soton.ac.ukresearchgate.net The key feature of the [W₃O₃(μ-O)₃] ring is the presence of highly asymmetric oxido-bridges. soton.ac.uksoton.ac.uk In this arrangement, a terminal oxo group (W=O) on one tungsten atom, which is positioned trans to the phosphine (B1218219) oxide ligand, forms a weak dative bond to an adjacent tungsten atom in the ring. soton.ac.uksoton.ac.uk This results in one short, covalent W=O bond and one longer, coordinative W-O bridge for each bridging oxygen atom. These structural details highlight the Lewis acidic nature of the tungsten centers and the ability of the oxo ligands to act as bridging units.
Selected Structural Data for [W₃O₃(μ-O)₃Cl₆(OPMe₃)₃]
| Bond/Feature | Description | Approximate Bond Length (Å) | Reference |
|---|---|---|---|
| Terminal W=O | The primary, non-bridging double bond between tungsten and oxygen. | ~1.7 | soton.ac.ukresearchgate.net |
| Bridging W=O | The oxo group trans to the phosphine oxide ligand that also participates in bridging. | ~1.8 | soton.ac.uksoton.ac.uk |
| Bridging W-O | The weaker, dative bond formed from an oxo group to an adjacent tungsten center. | ~2.22 - 2.35 | soton.ac.uksoton.ac.uk |
In Situ Reduction and Formation of Lower Valent Tungsten Species
This compound can be reduced in situ to form lower valent tungsten species, which are often the catalytically active components in various chemical transformations, particularly in polymerization reactions. cas.czresearchgate.net The reduction from W(VI) to lower oxidation states, such as W(V) or W(IV), is a critical activation step.
One well-studied example is the reduction of WOCl₄ in the presence of organometallic co-catalysts or certain monomers. In catalyst systems for metathesis polymerization, such as WOCl₄ combined with tetraphenyltin (B1683108) (Ph₄Sn), the W(VI) center undergoes reduction. cas.cz The ripening of the WOCl₄/Ph₄Sn catalyst involves a complex series of reactions where the initially homogeneous solution transforms into a suspension of catalytically active particles. cas.cz Stoichiometric studies indicate that one molecule of WOCl₄ reacts with two molecules of Ph₄Sn, leading to the formation of a black, solid material proposed to be tungsten(IV) oxodichloride (WOCl₂), along with triphenyltin (B1233371) chloride and biphenyl (B1667301) as byproducts. cas.cz
Similarly, when used as a single-component initiator for the polymerization of phenylacetylene (B144264) (PhA), WOCl₄ is reduced. researchgate.netchem-soc.siresearchgate.net At specific monomer-to-catalyst mole ratios (e.g., up to 12:1), WOCl₄ is converted into a black solid also assigned as WOCl₂. researchgate.netchem-soc.siresearchgate.net This lower valent species is soluble in phenylacetylene and actively induces its polymerization. researchgate.netchem-soc.si The formation of chlorinated derivatives of phenylacetylene is a key byproduct of this reduction process. researchgate.netchem-soc.si
Reduction can also be achieved using elemental metals under high-temperature conditions. For instance, the reaction of WOCl₄ with bismuth metal at 360 °C provides access to hexanuclear tungsten oxohalide clusters, which contain tungsten in a reduced oxidation state. lookchem.com
Examples of In Situ Reduction of this compound
| Reducing Agent/System | Proposed Lower Valent Species | Key Byproducts/Observations | Reference |
|---|---|---|---|
| Tetraphenyltin (Ph₄Sn) | WOCl₂ | Forms catalytically active particles; byproducts include Ph₃SnCl and biphenyl. | cas.cz |
| Phenylacetylene (PhA) | WOCl₂ | Forms a black solid; chloroderivatives of PhA are produced. | researchgate.netchem-soc.siresearchgate.net |
| Bismuth (Bi) metal | Hexanuclear tungsten oxohalide clusters | Reaction performed at high temperature (360 °C). | lookchem.com |
Catalytic Applications of Oxotungsten Vi Chloride
Olefin Metathesis Catalysis
In the field of olefin metathesis, a reaction that involves the redistribution of olefinic carbon-carbon double bonds, oxotungsten(VI) chloride is a well-established catalyst precursor. acs.org Its effectiveness is often realized in combination with co-catalysts that facilitate the formation of the true catalytic species.
The catalytic activity of tungsten compounds in olefin metathesis originates from metal alkylidene complexes (metal carbenes). This compound is not itself the active catalyst but serves as a precursor to these essential intermediates. nih.gov The transformation from the oxo complex to an active alkylidene catalyst is a critical activation step. This process was proposed in the early stages of metathesis catalyst development, where it was noted that systems using tungsten oxo complexes, either deliberately added or as impurities in WCl₆, were often more active and reproducible. acs.org
Activation can be achieved through various pathways. One common method involves the use of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). acs.orgmit.edu The Lewis acid is thought to coordinate to the oxo ligand, which increases the electrophilicity of the tungsten center. This facilitates α-hydrogen abstraction from an alkyl group (introduced by an alkylating agent), leading to the formation of an oxo alkylidene complex. mit.edu For example, well-defined oxo alkylidene complexes of the type W(O)(CH-t-Bu)L₂Cl₂ were shown to readily metathesize olefins in the presence of AlCl₃. mit.edu Similarly, tungsten oxo alkylidene complexes activated by B(C₆F₅)₃ have demonstrated significant catalytic activity. mit.eduresearchgate.net
Catalytic systems derived from this compound and its derivatives have shown effectiveness in the metathesis of both terminal and internal olefins. The self-metathesis of 1-octene (B94956), which produces ethylene (B1197577) and 7-tetradecene (B6595692), is a common benchmark reaction for evaluating catalyst performance.
A study utilizing a tungsten oxo alkylidene complex, activated by the Lewis acid B(C₆F₅)₃, demonstrated notable efficiency. The addition of two equivalents of B(C₆F₅)₃ to the tungsten complex generated a catalyst that converted 90% of 1-octene to 7-tetradecene within one hour at room temperature, using a 0.2 mol % catalyst loading. acs.org However, the Z-selectivity of the 7-tetradecene product was reported to be 20%. acs.org
Supported WOCl₄ catalysts are also effective. A well-defined silica-supported tungsten oxo alkyl complex, derived from a WOCl₄ precursor, was found to be a pre-catalyst for the self-metathesis of 1-octene. researchgate.net While tungsten hexachloride (WCl₆) is also a known precursor for olefin metathesis catalysts for reactions involving 1- and 2-octene, the presence of oxo species like WOCl₄ is often crucial for achieving reproducible activity. acs.orgscientificlabs.co.uk
| Catalyst System | Substrate | Product | Conversion (%) | Time (h) | Notes | Reference |
|---|---|---|---|---|---|---|
| W(O)(CH-t-Bu)(OHMT)(Me₂Pyr)(PMe₂Ph) + 2 B(C₆F₅)₃ | 1-Octene | 7-Tetradecene | 90 | 1 | 0.2 mol % loading; 20% Z-selectivity. | acs.orgmit.edu |
Precursor Role in Tungsten-Based Alkylidene Carbene Catalysis
Polymerization of Unsaturated Hydrocarbons
This compound is a versatile catalyst for the polymerization of various unsaturated hydrocarbons, particularly acetylenes and their derivatives. chem-soc.siresearchgate.net It can function either as a single-component catalyst or as part of more complex binary and ternary systems. chem-soc.sicas.cz
WOCl₄ is frequently employed as a metathesis catalyst for the polymerization of substituted acetylenes. researchgate.net Its reliability contrasts with tungsten hexachloride (WCl₆), which can show poorly reproducible activity unless trace amounts of WOCl₄ are present as an impurity. chem-soc.siresearchgate.net
This compound can polymerize phenylacetylene (B144264) (PhA) as a single-component catalyst, exhibiting reproducible results under consistent reaction conditions. chem-soc.siresearchgate.net The outcome of the reaction is highly dependent on the initial monomer-to-catalyst mole ratio.
Low Monomer/Catalyst Ratio: At a low PhA/WOCl₄ mole ratio (e.g., 3:1), the reaction primarily yields arylderivatives, chloroderivatives, and traces of PhA oligomers, mainly cyclotrimers. chem-soc.siresearchgate.net The reaction is fast, with 80% conversion of the monomer observed within ten minutes. chem-soc.si
High Monomer/Catalyst Ratio: As the PhA/WOCl₄ mole ratio increases, the product distribution shifts significantly. At a ratio of 12:1, higher oligomers are formed, and at a ratio of 100:1, the main product is poly(phenylacetylene) (PPhA). chem-soc.siresearchgate.net
In these systems, WOCl₄ is reduced to lower-valent tungsten species, such as a black solid proposed to be WOCl₂, which is believed to be the species that induces polymerization. chem-soc.siresearchgate.net
| PhA/WOCl₄ Mole Ratio | Primary Products | Reference |
|---|---|---|
| 3:1 | Arylderivatives, chloroderivatives, cyclotrimers | chem-soc.siresearchgate.net |
| 12:1 | Higher PhA oligomers, increased cyclotrimers | chem-soc.siresearchgate.net |
| 100:1 | Poly(phenylacetylene) (PPhA) | chem-soc.siresearchgate.net |
To achieve better control over the polymerization process and obtain polymers with specific properties (e.g., narrow molecular weight distribution), binary and ternary catalyst systems are often employed. These systems are essential for developing living metathesis polymerizations.
Binary Systems: A common binary catalyst system involves the combination of WOCl₄ with an organotin co-catalyst, such as tetraphenyltin (B1683108) (Ph₄Sn). cas.cz The WOCl₄/Ph₄Sn system requires a "ripening" period where the components react to form the catalytically active species, which are lower-valent tungsten particles. cas.cz This system has been used for the polymerization of phenylacetylene and its derivatives. cas.cz The highest activity for this particular system was observed at a molar composition of 1:2 (WOCl₄:Ph₄Sn). cas.cz
Ternary Systems: Ternary catalyst systems, such as WCl₆/EtOH/EtAlCl₂, are well-known in ring-opening metathesis polymerization (ROMP). caltech.edu Analogous systems using WOCl₄, for instance WOCl₄/EtAlCl₂, are also effective for polymerizing acetylenes. caltech.edu The addition of a third component, often an alcohol or an organoaluminum compound, can enhance catalytic activity and reproducibility compared to single-component or binary systems. chem-soc.si These multi-component systems are crucial for achieving the characteristics of a living polymerization, where initiation is fast relative to propagation and chain-transfer or termination reactions are absent. caltech.edu
Formation of Oligomeric and Cyclotrimer By-products
Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins (e.g., Dicyclopentadiene)
This compound and related tungsten complexes are effective catalysts for the Ring-Opening Metathesis Polymerization (ROMP) of strained cycloolefins like dicyclopentadiene (B1670491) (DCPD). researchgate.netmit.edu This process leads to the formation of linear polymers by selectively opening the strained norbornene ring while leaving the cyclopentene (B43876) ring intact. mit.edu
The catalytic activity and selectivity of WOCl₄ in ROMP are often enhanced by the use of co-catalysts. Systems composed of WOCl₄ and organosilicon compounds have been successfully used to polymerize endo-DCPD, yielding linear poly(dicyclopentadiene) (LPDCPD). researchgate.net The resulting polymer exhibits a microstructure with a predominantly cis configuration of the double bonds in the polymer chain. researchgate.net
Well-defined tungsten-based alkylidene initiators, including oxo complexes, have been developed to achieve highly stereospecific ROMP of DCPD. mit.edu For example, certain tungsten oxo compounds can rapidly produce poly(DCPD) with 100% cis double bonds. mit.edu The stereochemistry of the resulting polymer (e.g., cis,syndiotactic or cis,isotactic) can be controlled by the specific ligands attached to the tungsten center. mit.eduacs.org For instance, W(NPh)Cl₄·Et₂O has been shown to promote the cis-, syndioselective ROMP of DCPD. acs.orgfigshare.com
The ability to control the microstructure of poly(DCPD) is significant as it influences the material's properties. Hydrogenation of stereoregular poly(DCPD) can lead to crystalline materials with high melting points. mit.edu
Organic Synthesis Transformations
Beyond polymerization, this compound and related tungsten compounds catalyze other organic transformations.
Promotion of Ring Transformations (e.g., Dithiolanes to Dihydrodithiins)
Tungsten catalysts have been shown to promote ring transformation reactions. An example of such a transformation is the conversion of dithiolanes to dihydrodithiins. While specific studies focusing solely on WOCl₄ for this particular transformation are not prevalent in the provided context, the general catalytic activity of tungsten complexes in related ring-expansion and cyclization reactions is documented. For instance, tungsten carbonyl complexes can catalyze the cyclization of 2-vinylthiiranes to form dithiolanes. researchgate.net This suggests the potential for tungsten-based catalysts to mediate rearrangements and transformations of sulfur-containing heterocycles. The mechanism for such transformations likely involves interaction of the sulfur atoms with the tungsten center, facilitating ring-opening and subsequent rearrangement or cyclization pathways.
Table 2: Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| WOCl₄ | This compound |
| PhA | Phenylacetylene |
| Ph₄Sn | Tetraphenyltin |
| Me₄Sn | Tetramethyltin |
| Bu₄Sn | Tetrabutyltin |
| Et₃Al | Triethylaluminium |
| DCPD | Dicyclopentadiene |
| LPDCPD | Linear polydicyclopentadiene |
| W(NPh)Cl₄·Et₂O | Phenylimidotungsten(VI) tetrachloride diethyl etherate |
Structural Elucidation and Spectroscopic Characterization of Oxotungsten Vi Chloride Complexes
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography stands as a definitive tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For oxotungsten(VI) chloride complexes, this technique has been instrumental in elucidating key structural features, including coordination geometries, bond parameters, and the formation of polymeric structures.
Elucidation of Coordination Geometries (Octahedral, Pentagonal Bipyramidal, Square Pyramidal)
The coordination environment around the tungsten center in this compound complexes is highly flexible, adopting various geometries depending on the nature of the ancillary ligands.
Square Pyramidal Geometry: In its solid state, tungsten(VI) oxytetrachloride (WOCl₄) consists of weakly associated square pyramidal monomers. wikipedia.org This geometry is also prevalent in several of its derivatives. For instance, the reaction of WOCl₄ with two equivalents of certain phenolic ligands results in monomeric complexes of the type [WOCl₂(OAr)₂], where the tungsten ion exhibits a square pyramidal coordination with the oxo ligand in the apical position. researchgate.net Similarly, some procatalysts like WOCl₂(OC₆H₃-2,6-Pri₂)₂ adopt a pseudo-square-pyramidal geometry. researchgate.net
Octahedral Geometry: Distorted octahedral geometry is another common coordination mode for tungsten in these complexes. This is observed in dinuclear complexes where two tungsten centers are linked by an oxo bridge. Each tungsten atom is further coordinated by other ligands, such as those derived from calix researchgate.netarene, to complete the octahedral sphere. rsc.org In the crystal structure of [(CH₃)₄N]₄[WOCl₄F][WO₃Cl₄], two distinct anions are present, both displaying a cis-geometry. The coordination polyhedron around the molybdenum atom in a related oxo-molybdate complex is also described as distorted octahedral. researchgate.netresearchgate.net
Pentagonal Bipyramidal Geometry: While less common, seven-coordinate geometries, such as a distorted pentagonal-bipyramidal arrangement, have been characterized for certain oxotungsten(VI) complexes, for example, in tetramethyl(2,2'-bipyridyl)oxotungsten(VI), (CH₃)₄W(O)(bpy). acs.org
Analysis of Bond Lengths and Angles in Oxotungsten(VI) Adducts and Derivatives
Detailed analysis of bond lengths and angles provides critical information about the nature of the chemical bonds within these complexes.
The W=O bond is a recurring feature and its length is indicative of its multiple bond character. In a tungsten(IV) oxo bis(phenoxide) complex, the W=O distance was found to be 1.693(3) Å. mit.edu For a dimeric chloro-bridged structure with a terminal oxo ligand, the W-O bond length is 1.679(4) Å. researchgate.net In a μ-oxo bridged ditungsten complex, the terminal W=O bond lengths are 1.726(10) Å and 1.689(13) Å. researchgate.net
The W-Cl bond lengths are sensitive to the nature of the trans ligand. The trans influence of the oxo ligand is significant, leading to a lengthening of the W-Cl bond situated opposite to it. For example, in the [WCl₄FO]⁻ and [WO₂Cl₄]³⁻ anions, the trans W-Cl bonds to the oxygen atom are longer (ranging from 2.563(2) Å to 2.583(2) Å) than the cis W-Cl distances (ranging from 2.201(3) Å to 2.3715(18) Å). researchgate.netresearchgate.net
The angles around the tungsten center deviate from ideal geometries, reflecting the steric and electronic influences of the ligands. In the cis-[WO₂Cl₄]³⁻ anion, the O-W-O angle is 103.1(3)°, while in the cis-[WCl₄FO]⁻ anion, the O-W-F angle is 97.5(3)°. researchgate.net In μ-oxo bridged complexes, the W-O-W angle is a key parameter. For one such complex, this angle is 123.1°, while in another it is 125.4°. acs.org A nearly linear oxo bridge with a W-O-W angle of 164.7(6)° has also been observed. rsc.org
| Complex | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| WO(C₄H₈)(OHMT)₂ | W=O | 1.693(3) | mit.edu |
| Dimeric Chloro-bridged Oxotungsten (B8612460) Complex | W-O (terminal) | 1.679(4) | researchgate.net |
| [W(=O)(Hsal)(sal)]₂O | W=O (terminal) | 1.726(10), 1.689(13) | researchgate.net |
| W-O (bridging) | 1.923(10), 1.977(10) | researchgate.net | |
| [(CH₃)₄N]₄[WOCl₄F][WO₂Cl₄] | W-Cl (trans to O) | 2.563(2) - 2.583(2) | researchgate.netresearchgate.net |
| W-Cl (cis to O) | 2.201(3) - 2.3715(18) | researchgate.netresearchgate.net | |
| μ-oxo complex 4b | W-O (bridging) | 2.011 | acs.org |
| μ-oxo complex 5 | W-O (bridging) | 1.995 | acs.org |
| Complex | Angle | Angle (°) | Reference |
|---|---|---|---|
| [(CH₃)₄N]₄[WOCl₄F][WO₂Cl₄] | O-W-O (in [WO₂Cl₄]³⁻) | 103.1(3) | researchgate.net |
| [(CH₃)₄N]₄[WOCl₄F][WO₂Cl₄] | O-W-F (in [WCl₄FO]⁻) | 97.5(3) | researchgate.net |
| μ-oxo complex 4b | W-O-W | 123.1 | acs.org |
| μ-oxo complex 5 | W-O-W | 125.4 | acs.org |
| Dinuclear Calix researchgate.netarene Complex | W-O-W | 164.7(6) | rsc.org |
Identification of Polymeric Structures and Bridging Ligands
In the solid state, WOCl₄ adopts a polymeric structure characterized by chains with alternating short W≡O and weak W---O bonds. wikipedia.org This polymeric nature is a recurring theme in the chemistry of oxotungsten(VI) halides. Bridging ligands, most commonly oxo groups, play a pivotal role in the formation of di- and polynuclear complexes. The formation of a nearly linear W-O-W bridge has been observed in a dinuclear complex derived from a calix researchgate.netarene ligand. rsc.org In another instance, a μ-oxo binuclear tungsten complex, {WO[S(4-Me-6-tBuC₆H₂O)₂]Cl}₂(μ-O), was synthesized and its structure confirmed by single-crystal X-ray analysis. researchgate.net Chloro bridges are also known, as seen in a dimeric structure featuring terminal oxo and 2,6-dimethylphenoxide ligands. researchgate.net
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules by probing their vibrational energy levels. d-nb.info These complementary methods are particularly useful for characterizing the key functional groups in this compound complexes.
Assignment of Metal-Ligand Vibrations (e.g., W=O, W-Cl)
The vibrational spectra of oxotungsten(VI) complexes are distinguished by characteristic bands corresponding to the stretching and bending modes of the metal-ligand bonds.
W=O Vibrations: The stretching vibration of the tungsten-oxo double bond (ν(W=O)) is a prominent feature in the IR and Raman spectra of these compounds. This vibration typically appears in the 900-1000 cm⁻¹ region. researchgate.net For instance, in a dimeric oxo-bridged tungsten salicylate (B1505791) complex, IR active bands at 962 cm⁻¹ and 942 cm⁻¹ in the Raman spectrum were assigned to the asymmetric and symmetric W=O stretches, respectively. researchgate.net
W-Cl Vibrations: The tungsten-chlorine stretching vibrations (ν(W-Cl)) are generally observed at lower frequencies, typically in the range of 300-400 cm⁻¹. The exact position and number of these bands are dependent on the coordination geometry and the presence of other ligands.
W-O-W Vibrations: In dimeric and polymeric structures containing bridging oxo ligands, the vibrations of the W-O-W unit give rise to characteristic bands. The asymmetric stretch is often seen in the IR spectrum, while the symmetric stretch is typically observed in the Raman spectrum. For a tungsten salicylate complex, the asymmetric W-O-W stretch was assigned to a strong IR band at 693 cm⁻¹. researchgate.net
| Complex/Vibration Type | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy | Reference |
|---|---|---|---|---|
| [W(=O)(Hsal)(sal)]₂O | νₐₛ(W=O) | 962 | IR | researchgate.net |
| νₛ(W=O) | 942 | Raman | researchgate.net | |
| [W(=O)(Hsal)(sal)]₂O | νₐₛ(W-O-W) | 693 | IR | researchgate.net |
| Dinuclear Calix researchgate.netarene Complex | ν(W-O-W) | 966 | IR | rsc.org |
Analysis of Ligand Vibrational Modes upon Coordination
The coordination of ligands to the oxotungsten(VI) center induces changes in the vibrational frequencies of the ligands themselves. These shifts can provide insights into the mode of coordination and the strength of the metal-ligand bond. For example, in carboxylato complexes, the coordination of the carboxyl group to the tungsten atom leads to shifts in the symmetric and asymmetric COO⁻ stretching frequencies compared to the free carboxylate ion. core.ac.uk Similarly, the vibrational modes of phenolic or other organic ligands will be altered upon bonding to the tungsten center, reflecting the electronic and structural changes within the ligand. researchgate.net The analysis of these shifts, often aided by computational modeling, is a powerful tool for understanding the detailed nature of the coordination environment. oatext.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive tool for characterizing the structure and dynamics of this compound complexes in solution. magritek.commagritek.com Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative, especially when phosphine (B1218219) ligands are involved. magritek.commagritek.com
Proton (¹H) and Phosphorus (³¹P{¹H}) NMR for Ligand Characterization
¹H and ³¹P{¹H} NMR spectroscopy are fundamental in identifying and characterizing ligands coordinated to the tungsten center. For phosphine ligands, which are often used in catalysis, ¹H NMR can be used to identify structurally similar compounds by their characteristic signals. magritek.commagritek.com
³¹P{¹H} NMR offers a wider chemical shift range, making the identification of different phosphine ligands even more straightforward. magritek.commagritek.com The chemical shifts in the ³¹P{¹H} NMR spectrum are sensitive to the electronic and steric environment of the phosphorus atom, providing valuable information about its coordination to the tungsten metal center. magritek.comosti.gov For instance, in tungsten complexes with phosphine ligands, the coordination of the phosphine to the metal is confirmed by the appearance of specific signals in the ³¹P{¹H} NMR spectrum. acs.org The presence of ¹⁸³W satellites flanking the main ³¹P signal can further confirm the W-P bond. nih.gov
The following table provides an example of ¹H and ³¹P NMR data for a tungsten(IV) oxido complex with PMe₃ ligands, demonstrating how these techniques are used to characterize such compounds. nih.gov
| Compound Feature | ¹H NMR (ppm) | ³¹P{¹H} NMR (ppm) |
| Ethenyl protons | 11.49 and 4.26 | |
| Coordinated PMe₃ | 5.24 and -25.17 | |
| Data for [WO(CHCHPMe₃)(PMe₃)₂(6-MePyS)]Cl in CD₂Cl₂. nih.gov |
Monitoring Solution-Phase Stability and Transformations via NMR
NMR spectroscopy is not only used for static structural characterization but also for monitoring the behavior of this compound complexes in solution over time. rsc.org This is crucial for understanding their stability and reactivity. nih.govrsc.org
For example, NMR can track the dissociation of ligands, such as phosphines, from the tungsten center. acs.org In a study of a tungsten(IV) complex, ¹H NMR revealed an equilibrium between a species with two coordinated phosphine ligands and a species with only one, indicating ligand lability in solution. acs.org Temperature-dependent NMR studies can further elucidate the dynamics of such equilibria. acs.org
Furthermore, NMR is an excellent tool for following chemical reactions in real-time. magritek.com For instance, the oxidation of phosphine ligands in the presence of an oxotungsten complex can be monitored by acquiring ³¹P NMR spectra over time, allowing for the quantification of reactants and products. magritek.commagritek.com This dynamic monitoring provides critical insights into reaction mechanisms and kinetics.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. avs.org This is particularly valuable for understanding the surface properties of this compound, which can be critical for its performance in applications like catalysis and electrochemistry. researchgate.net
Analysis of Tungsten and Chlorine Electronic States
XPS is used to determine the oxidation states of tungsten and chlorine in this compound and related materials. The high-resolution W 4f core-level spectrum typically shows two peaks, W 4f₇/₂ and W 4f₅/₂, due to spin-orbit coupling. mdpi.com The binding energies of these peaks are characteristic of the tungsten oxidation state. For W⁶⁺ in an oxide environment, the W 4f₇/₂ peak is typically observed around 35.5-36.1 eV. mdpi.comresearchgate.netmdpi.com The presence of lower oxidation states, such as W⁵⁺, can be identified by the appearance of additional peaks at lower binding energies. mdpi.commdpi.com
Similarly, the Cl 2p region of the XPS spectrum provides information about the chemical state of chlorine. The Cl 2p spectrum is also split into two components, Cl 2p₃/₂ and Cl 2p₁/₂, with a separation of approximately 1.6 eV. thermofisher.com The binding energy of the Cl 2p₃/₂ peak for metal chlorides is typically in the range of 198.5–199 eV. thermofisher.com It is important to be aware that some chlorine-containing materials can be sensitive to X-ray exposure and may degrade during analysis. thermofisher.com
The table below summarizes typical XPS binding energies for tungsten and chlorine in different chemical states.
| Element | XPS Region | Chemical State | Binding Energy (eV) |
| Tungsten | W 4f₇/₂ | W⁶⁺ (in WO₃) | 35.5 - 36.1 mdpi.comresearchgate.netmdpi.com |
| Tungsten | W 4f₇/₂ | W⁵⁺ | ~34.7 mdpi.com |
| Chlorine | Cl 2p₃/₂ | Metal Chloride | ~198.5–199 thermofisher.com |
Insights into Surface Composition and Electrochemical Cycling Effects
XPS provides quantitative information about the elemental composition of a material's surface. mdpi.com For instance, in tungsten oxide films, XPS can determine the W:O ratio, confirming the stoichiometry of the material. mdpi.com This is crucial for understanding how the surface composition affects the material's properties.
Furthermore, XPS is a powerful tool for studying the effects of electrochemical cycling on the surface of this compound-based materials. ncepu.edu.cn By analyzing the XPS spectra before and after cycling, changes in the oxidation states of tungsten and other elements can be detected. ncepu.edu.cn For example, electrochemical reduction can lead to the formation of lower tungsten oxidation states. aip.org These changes in surface chemistry can have a significant impact on the material's electrochemical performance, such as its charge storage capacity and stability. mdpi.comncepu.edu.cn Ex-situ XPS studies on electrodes after cycling can reveal irreversible changes or the formation of new surface species that may contribute to performance degradation or enhancement. aip.org
Powder X-ray Diffraction (XRD) and Rietveld Refinement
Powder X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and for determining its crystal structure. lew.ro For this compound and its derivatives, XRD patterns provide a fingerprint of the specific crystalline form. mdpi.com
The Rietveld refinement method is a powerful analytical technique used to refine the crystal structure and other microstructural parameters from a powder diffraction pattern. lew.roworktribe.com This method works by minimizing the difference between the experimentally measured diffraction pattern and a calculated pattern based on a structural model. worktribe.commpg.de
The refinement process can yield precise values for lattice parameters, atomic positions, and site occupancies. lew.ro It can also provide information about microstructural features such as crystallite size and microstrain. lew.ro For example, in studies of tungsten oxide materials, Rietveld refinement of XRD data has been used to confirm the monoclinic crystal structure and to determine how the lattice parameters change with the incorporation of other elements. lew.ro The quality of the refinement is typically assessed by agreement factors, such as R-factors, which indicate how well the calculated pattern matches the observed data. nih.gov
A schematic representation of a Rietveld refinement plot includes the observed data (Iobs), the calculated pattern (Ical), the difference between them (Idiff), and the background signal (Iback). researchgate.net This graphical representation provides a visual assessment of the goodness of fit. researchgate.net
Phase Purity and Crystal Structure Determination of Bulk WOCl₄
The structural integrity and phase purity of bulk this compound (WOCl₄) have been rigorously analyzed using X-ray powder diffraction (XRD). researchgate.net Rietveld refinement of the XRD data confirms that at room temperature, WOCl₄ crystallizes in a tetragonal structure belonging to the I4 space group. researchgate.netresearchgate.net This analysis of the Bragg's peaks provides a definitive identification of its crystalline phase. researchgate.net The fundamental structure consists of WO₂Cl₄ octahedra. researchgate.netresearchgate.net
The crystal structure of WOCl₄ is characterized by a distorted octahedral geometry around the central tungsten atom. This is a common feature in related tungsten(VI) complexes, such as those formed with phosphine oxide ligands, where the tungsten atom is typically positioned above the plane formed by the four chlorine atoms, toward the oxido group. soton.ac.uksoton.ac.uk
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal researchgate.netresearchgate.net |
| Space Group | I4 researchgate.netresearchgate.net |
Structural Changes during Electrochemical Cycling of WOCl₄ Electrodes
When utilized as a cathode material in chloride-ion batteries, WOCl₄ undergoes significant and largely irreversible structural transformations during electrochemical cycling. researchgate.netd-nb.info Ex-situ X-ray diffraction analysis of a WOCl₄ electrode after the first discharge cycle reveals the disappearance of the characteristic diffraction peaks of the pristine material. researchgate.netresearchgate.net This points to an irreversible phase loss and the formation of secondary or mixed phases that are likely amorphous. d-nb.inforesearchgate.net
Upon subsequent charging, the XRD pattern of the electrode remains largely amorphous, although peaks corresponding to potassium chloride (KCl) have been observed, suggesting it is a persistent product from the cycling process. uni-ulm.de The changes in the voltage profile between the initial and later cycles also indicate a modification in the structural coordination of the electrode material as the chloride-ion shuttle mechanism proceeds. d-nb.info Post-mortem analysis using Raman spectroscopy further corroborates the structural changes observed in the XRD data, confirming the transformation of the material during the discharge-charge process. researchgate.netresearchgate.net These substantial structural changes, which can involve large volume variations during the conversion from metal chloride to metal, can lead to pulverization of the electrode and a subsequent fading of capacity over multiple cycles. d-nb.info
Electron Microscopy Techniques
Field-Emission Scanning Electron Microscopy (FESEM) for Morphological Analysis
Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to analyze the surface morphology of materials. wisdomlib.org FESEM analysis of as-received, pristine WOCl₄ reveals that the material is composed of elongated, rod-shaped particles. researchgate.net The lengths of these micro-scale rods can range up to 100 micrometers. researchgate.net
For application as an electrode material, WOCl₄ is often combined with carbon in a composite. researchgate.net FESEM images of a ball-milled WOCl₄/carbon composite show a significant reduction in the particle size of the WOCl₄, with the resulting particles being approximately 10 micrometers. researchgate.netresearchgate.net This processing creates a uniform composite of the active material and the conductive carbon matrix. researchgate.net
Computational and Theoretical Investigations of Oxotungsten Vi Chemistry
Density Functional Theory (DFT) Studies
DFT calculations have been widely applied to study various facets of oxotungsten(VI) chemistry, from the fundamental properties of the isolated molecule to its behavior in complex chemical environments. These studies complement experimental data and provide a predictive framework for understanding and designing new chemical transformations.
Elucidation of Electronic Structure and Bonding Characteristics
DFT studies are instrumental in describing the electronic structure and the nature of metal-ligand interactions in oxotungsten(VI) chloride. The bonding in WOCl₄ is characterized by a complex interplay of covalent and ionic contributions. The tungsten-oxygen bond is a strong, highly covalent double bond, which significantly influences the electronic properties of the entire molecule. The tungsten-chlorine bonds, while also covalent, exhibit a higher degree of ionic character.
Computational analyses reveal the distribution of electron density and the nature of the molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In related tungsten-oxo complexes, DFT calculations have shown that the interaction between the oxo ligand and the tungsten center can influence the donating ability of other ligands, which has significant implications for catalytic activity. researchgate.net The electronic structure is a key factor in understanding the molecule's role in various chemical reactions, including its Lewis acidic behavior and its potential as a catalyst or catalyst precursor.
Prediction of Molecular Geometries and Spectroscopic Parameters
DFT calculations have been successfully employed to predict the molecular geometry of this compound and related compounds with a high degree of accuracy. researchgate.net For the gas phase, WOCl₄ is predicted to have a C₄ᵥ symmetry, with the tungsten atom at the apex of a square pyramid, bonded to four chlorine atoms in the base and an oxygen atom at the apex.
The predictive power of DFT extends to spectroscopic parameters. Calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental data from infrared (IR) and Raman spectroscopy. scirp.org This allows for confident assignment of vibrational modes to specific molecular motions, such as the characteristic W=O and W-Cl stretching frequencies. Such calculations are crucial for interpreting experimental spectra and understanding the structural dynamics of the molecule. scirp.org
Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for WOCl₄
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Gas Phase) |
| W=O stretch (a₁) | 1028 | 1028 |
| W-Cl stretch (e) | 405 | 405 |
| W-Cl stretch (b₁) | 345 | 345 |
| W-Cl stretch (a₁) | 315 | 315 |
Note: The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method. The specific scaling factor depends on the functional and basis set used.
Mechanism Elucidation for Hydrolysis and Other Reaction Pathways
Understanding the reaction mechanisms of this compound is critical for controlling its reactivity. DFT has proven to be a powerful tool for mapping out the potential energy surfaces of reactions such as hydrolysis. nih.gov Computational studies can identify transition states and intermediates, providing a step-by-step picture of the reaction pathway.
For instance, the hydrolysis of WOCl₄ is a complex process that can lead to various oxo- and chloro-bridged tungsten species. DFT calculations can help to elucidate the initial steps of this reaction, such as the coordination of a water molecule to the tungsten center and the subsequent elimination of hydrogen chloride. rsc.org These studies can also predict the relative energies of different pathways, indicating the most likely reaction mechanism under specific conditions. nih.govrsc.org This knowledge is invaluable for preventing the formation of undesirable byproducts and for designing synthetic routes to specific tungsten oxide materials.
Supporting Identification of Degradation Products
In practical applications, this compound can degrade, especially in the presence of moisture or other reactive species. Identifying the resulting degradation products can be challenging experimentally. DFT calculations can aid in this process by predicting the structures and spectroscopic signatures of potential degradation products. By comparing calculated properties with experimental data, it is possible to identify the species present in a complex mixture.
Analysis of Lewis Acidity and Electronic Properties
This compound is a known Lewis acid, capable of accepting electron pairs from donor molecules. DFT calculations provide a quantitative measure of this Lewis acidity. By calculating the energy of interaction between WOCl₄ and various Lewis bases, it is possible to rank its acidity and predict its behavior in different solvent systems.
The electronic properties of WOCl₄, such as its electron affinity and ionization potential, can also be determined using DFT. These properties are fundamental to its chemical reactivity and its performance in electronic and catalytic applications. DFT studies have shown that the interaction of a Lewis acid with the oxo ligand in tungsten oxo complexes can decrease the donating ability of the oxo group towards the metal, which in turn can facilitate catalytic steps. researchgate.net This tuning of electronic properties is a key aspect of catalyst design. researchgate.net
Normal Coordinate Analysis for Vibrational Assignments
Normal coordinate analysis (NCA) is a computational method used to analyze the vibrational spectra of molecules. ias.ac.in It involves the calculation of the force constants for the bonds and angles within a molecule, which are then used to predict the vibrational frequencies and the nature of the vibrational modes. ias.ac.in
For this compound, NCA, often performed in conjunction with DFT calculations, provides a detailed assignment of the observed bands in the IR and Raman spectra. researchgate.netasianpubs.org This analysis helps to confirm the molecular structure and provides insights into the strength of the chemical bonds. ias.ac.in For example, the force constant for the W=O bond is significantly higher than that for the W-Cl bonds, reflecting the greater strength of the double bond. By comparing the force constants of related molecules, it is possible to understand how changes in the ligands or the coordination environment affect the bonding within the molecule.
Advanced Materials Applications of Oxotungsten Vi Chloride Derivatives
Electrode Materials in Rechargeable Batteries
The quest for energy storage solutions beyond lithium-ion batteries has led to the exploration of new chemistries, including chloride-ion batteries (CIBs), which are noted for their potential for high volumetric energy density and reliance on abundant, low-cost materials. Within this emerging field, oxotungsten(VI) chloride and its derivatives are being investigated as promising electrode materials.
Application as a Positive Electrode for Chloride-Ion Batteries (CIBs)
Oxotungsten(VI) tetrachloride, also known as tungsten oxychloride (WOCl₄), has been identified as a novel cathode material for CIBs. mdpi.com In initial studies, WOCl₄ demonstrated the ability to reversibly transfer almost one chloride ion per formula unit. When tested in a half-cell configuration with a lithium metal anode, a cathode composite made of 80% WOCl₄ and 20% conductive carbon delivered an initial discharge capacity of 120 mAh g⁻¹. mdpi.com After 50 cycles, the material retained a reversible capacity of 90 mAh g⁻¹, which corresponds to 75% of its initial capacity, indicating good cycling stability. mdpi.com The use of tungsten chloride-based materials is considered a promising direction for future battery applications.
Electrochemical Performance of WOCl₄ Cathode in CIBs
| Parameter | Value | Reference |
|---|---|---|
| Initial Discharge Capacity | 120 mAh g⁻¹ | mdpi.com |
| Reversible Capacity (after 50 cycles) | 90 mAh g⁻¹ | mdpi.com |
| Capacity Retention (after 50 cycles) | 75% | mdpi.com |
| Current Density | 100 mA g⁻¹ | mdpi.com |
| Voltage Window | 0.5–3.9 V | mdpi.com |
Investigation of Reversible Chloride-Ion Transfer Mechanisms in CIBs
The electrochemical process in WOCl₄-based cathodes involves a conversion-type reaction mechanism. mdpi.com Post-mortem analyses of cycled electrodes using X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy have confirmed the reversible transfer of chloride ions. mdpi.com
During the initial discharge, the WOCl₄ undergoes a reduction process, which involves an irreversible phase loss and the formation of secondary phases, likely including tungsten trioxide (WO₃) and various tungsten chlorides (WClₓ, where x = 4, 5, 6). mdpi.com Following this initial conversion, the tungsten chloride species participate in the electrochemical shuttling of chloride ions to the anode. The formation of lithium chloride (LiCl) on the lithium metal anode in a discharged state further confirms that chloride ions are shuttled from the cathode. researchgate.net This conversion mechanism, while effective, can lead to volume expansion during cycling, which may cause some electrical disconnection between the active material particles and the conductive carbon matrix.
Precursors for Thin Film Deposition
This compound is a valuable precursor for the deposition of thin films of tungsten-based materials, owing to its high reactivity and volatility. researchgate.net
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tungsten Oxides and Tungsten Metal Layers
The high vapor pressure of this compound makes it an ideal precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. researchgate.net It is used to deposit thin films of tungsten oxides (WOₓ) or tungsten (W) metal. researchgate.net Compared to tungsten(VI) chloride (WCl₆), WOCl₄ offers the advantage of having fewer reactive chloride groups, which can be beneficial during the deposition process. researchgate.net Thin films of tungsten oxide produced from WOCl₄ precursors are utilized in applications such as electrochromic devices and gas sensors.
Derivatives of this compound are also employed. For instance, oxo tungsten(VI) fluoroalkoxide precursors, such as WO[OCCH₃(CF₃)₂]₄ and WO[OC(CH₃)₂CF₃]₄, have been used in aerosol-assisted chemical vapor deposition (AACVD) to grow substoichiometric amorphous tungsten oxide thin films at low temperatures (100-250 °C). At higher temperatures (above 300 °C), these precursors can yield crystalline W₁₈O₄₉ nanorods.
Precursor for Tungsten Disulfide (WS₂) Thin Films
Derivatives of this compound serve as single-source precursors for the synthesis of tungsten disulfide (WS₂) thin films, an important two-dimensional material. ucl.ac.uk Researchers have developed a tailored precursor, the tungsten(VI) tetrachloridedisulfide dianion ([WS₂Cl₄]²⁻), to facilitate the electrodeposition of WS₂. ucl.ac.uknih.gov This precursor is specifically designed to contain the required 1:2 tungsten-to-sulfur ratio, which simplifies the deposition process by eliminating the need for an additional proton source to remove excess sulfur. ucl.ac.ukresearchgate.net The precursor, in the form of its tetraethylammonium (B1195904) salt ([NEt₄]₂[WS₂Cl₄]), is used in a dichloromethane (B109758) (CH₂Cl₂)-based electrolyte for potentiostatic electrodeposition. ucl.ac.uknih.gov The resulting as-deposited WS₂ films are amorphous and can be crystallized by annealing at 500 °C. ucl.ac.uk
Doping Agent in Functional Metal Oxides
This compound is utilized as a precursor for doping functional metal oxides, thereby modifying their properties for specific applications. Doping with tungsten can enhance catalytic activity, alter electronic properties, and improve performance in devices like sensors and smart windows. rsc.orgnih.gov
In one application, this compound (WOCl₄) was used as the tungsten source to synthesize tungsten-doped vanadium dioxide (WₓVO₂) via a modified polyol method. nih.gov The doping was successful in reducing the metal-insulator transition temperature of the VO₂ from 68 °C down to 51 °C, which is a desirable feature for applications in smart windows. nih.gov The amount of tungsten incorporated into the VO₂ could be controlled by varying the initial concentration of the WOCl₄ precursor. nih.gov
While direct use of WOCl₄ is documented, the closely related tungsten(VI) chloride (WCl₆) is also frequently used as a precursor for doping. For example, WCl₆ has been employed to synthesize tungsten-doped titanium dioxide (TiO₂) and tungsten-doped manganese dioxide (MnO₂), leading to enhanced photocatalytic and catalytic activities, respectively. mdpi.comresearchgate.net
Applications of Tungsten Doping Using Chloride Precursors
| Functional Metal Oxide | Tungsten Precursor | Application | Observed Effect | Reference |
|---|---|---|---|---|
| Vanadium Dioxide (VO₂) | This compound (WOCl₄) | Thermochromic smart windows | Reduced metal-insulator transition temperature from 68°C to 51°C | nih.gov |
| Titanium Dioxide (TiO₂) | Tungsten(VI) chloride (WCl₆) | Photocatalysis | Enhanced photocatalytic performance due to superior crystallinity | mdpi.com |
| Manganese Dioxide (δ-MnO₂) | Tungsten(VI) chloride (WCl₆) | Catalytic oxidation of formaldehyde | Increased activity of adsorbed surface oxygen species | researchgate.net |
Synthesis of Tungsten-Doped Vanadium Dioxide (WₓVO₂) for Thermochromic Applications
This compound (WOCl₄) serves as a critical precursor in the synthesis of tungsten-doped vanadium dioxide (WₓVO₂), a material of significant interest for thermochromic applications such as smart windows. researchgate.netmdpi.com The primary advantage of doping vanadium dioxide with tungsten is the reduction of its metal-insulator transition (MIT) temperature from approximately 68°C to temperatures closer to ambient, a crucial modification for practical use in buildings. mdpi.combwise.kr
A notable synthesis route is the modified polyol method, where ammonium (B1175870) metavanadate acts as the vanadium source and this compound is used as the tungsten doping agent. mdpi.combwise.kr In this process, tungsten-doped vanadyl ethylene (B1197577) glycolate (B3277807) (W-VEG) is first synthesized and subsequently calcined to produce WₓVO₂ particles. mdpi.comresearchgate.net Research has demonstrated that the concentration of WOCl₄ directly influences the final properties of the WₓVO₂ material. mdpi.com As the molar percentage of WOCl₄ relative to the vanadium precursor is increased, the MIT temperature of the resulting WₓVO₂ systematically decreases. mdpi.com This effect is attributed to the substitution of V⁴⁺ ions with larger W⁶⁺ ions in the VO₂ crystal lattice, which destabilizes the monoclinic (insulator) phase and favors the rutile (metallic) phase, thereby lowering the energy required for the transition. mdpi.com
Detailed studies have shown that increasing the WOCl₄ concentration from 0 mol% to 11.08 mol% can reduce the MIT temperature of VO₂ from 68.07°C down to 51.12°C. mdpi.com This doping not only tunes the transition temperature but also significantly enhances the material's solar modulation ability (ΔT_sol), a key performance metric for thermochromic windows. For instance, a WₓVO₂ dispersion with 2.07 mol% tungsten (derived from 11.08 mol% WOCl₄) exhibited a solar modulation of 21.8%, a substantial improvement over the 2.5% modulation of pure VO₂. bwise.krresearchgate.netgrafiati.com These findings underscore the efficacy of this compound as a doping precursor for creating high-performance thermochromic materials. researchgate.net
Research Findings on WₓVO₂ Synthesis using this compound
| WOCl₄ Concentration (mol% to NH₄VO₃) | Resulting W Content in WₓVO₂ (mol%) | Metal-Insulator Transition (MIT) Temperature (°C) | Solar Modulation (ΔT_sol) (%) | Reference |
| 0 | 0 | 68.07 | 2.5 | mdpi.comresearchgate.net |
| 2.77 | 0.33 | 61.23 | Not Reported | mdpi.com |
| 5.53 | 0.97 | 56.95 | Not Reported | mdpi.com |
| 11.08 | 2.07 | 51.12 | 21.8 | mdpi.comresearchgate.net |
Role in Sol-Gel Processes for Material Synthesis
This compound is a versatile molecular precursor in sol-gel synthesis, a wet-chemical technique used to produce solid materials, particularly metal oxides, from small molecules. rsc.orgwikipedia.org The sol-gel process involves the transition of a colloidal solution (sol) into an integrated network (gel), and WOCl₄ plays a key role in the initial formation of the sol. rsc.orgwikipedia.org
In the context of producing tungsten-based materials, this compound readily reacts with alcohols, such as isopropanol. rsc.orgfrontiersin.org This reaction leads to the formation of oligomeric species with the general formula [WOCl₄₋ₓ(OR)ₓ]ₙ. rsc.org These species are the molecular precursors that, upon hydrolysis and polycondensation, form a colloidal tungsten oxide solution. rsc.org This sol can then be applied to substrates using techniques like dip-coating or spin-coating to create thin films. rsc.orgfrontiersin.org
The sol-gel method using WOCl₄ is advantageous because it allows for the synthesis of materials at low temperatures and provides excellent control over the material's microstructure and homogeneity. nih.gov The properties of the final material, such as the morphology of thin films, can be influenced by the choice of alcohol used in the initial reaction with WOCl₄. rsc.org For example, using bulky alkyl groups can lead to the formation of homogeneous, amorphous tungsten oxide layers. rsc.org These layers are valuable for applications in electrochromic devices, such as smart windows, and sensors. rsc.orgfrontiersin.org The process is not limited to pure tungsten oxide; other elements can be introduced into the sol to create doped or composite materials with tailored properties. wikipedia.org
Q & A
Q. What are the standard methods for synthesizing oxotungsten(VI) chloride, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves reacting tungsten metal or tungsten oxides with chlorine gas under controlled thermal conditions. Purity validation requires elemental analysis (EA) and spectroscopic techniques (e.g., NMR, IR). For example, discrepancies between experimental and calculated elemental percentages (e.g., 38.15% vs. 38.20% for tungsten in thiosemicarbazone complexes) highlight the need for iterative refinement of reaction conditions . Chromatographic methods (e.g., GC-MS) are recommended for detecting trace impurities like molybdenum .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity with water (releasing toxic gases), experiments must be conducted in anhydrous environments using inert gas lines. Emergency protocols include immediate use of neutralizing agents (e.g., sodium bicarbonate) for spills and adherence to OSHA-compliant personal protective equipment (PPE). Safety data sheets (SDS) emphasize avoiding skin contact and ensuring proper ventilation .
Q. Which analytical techniques are most reliable for characterizing this compound complexes?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, while EA and inductively coupled plasma mass spectrometry (ICP-MS) provide quantitative metal-content validation. For example, EA data for bis(terephthaldicarboxaldehyde) thiosemicarbazone complexes show deviations (e.g., 28.50% vs. 29.50% tungsten), necessitating cross-validation with spectroscopic methods . Thermogravimetric analysis (TGA) can further assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for this compound derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical values (e.g., sulfur content: 12.98% vs. 12.2%) may arise from incomplete ligand coordination or hygroscopicity. Researchers should:
- Conduct parallel analyses using EA and ICP-MS.
- Perform controlled recrystallization to remove unreacted precursors.
- Use computational models (e.g., DFT) to predict coordination geometries and validate experimental data .
Q. What strategies optimize the synthesis of this compound complexes with high ligand-exchange efficiency?
- Methodological Answer : Ligand design is critical. For instance, Schiff base ligands (e.g., thiosemicarbazones) enhance stability via chelation. Key parameters include:
- Solvent selection : Non-polar solvents reduce side reactions.
- Stoichiometric ratios : Excess ligand (1.5:1 molar ratio) improves yield.
- Reaction time : Extended durations (24–48 hrs) at 60–80°C maximize coordination .
Q. How should researchers design experiments to investigate the catalytic properties of this compound in organic transformations?
- Methodological Answer : A robust experimental framework includes:
- Control groups : Compare catalytic activity against non-tungsten catalysts.
- Kinetic studies : Monitor reaction progress via GC or HPLC.
- Mechanistic probes : Use isotopic labeling (e.g., deuterated substrates) to trace pathways.
- Data documentation : Adhere to journal guidelines for tables (e.g., cell-based formatting, footnotes for anomalies) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of this compound in different solvent systems?
- Methodological Answer : Contradictions often stem from solvent purity or moisture content. For example, dichloromethane may appear inert but can degrade the compound if traces of water are present. Researchers should:
- Pre-dry solvents using molecular sieves.
- Perform stability assays via UV-Vis spectroscopy over 24-hour intervals.
- Publish raw data (e.g., absorbance curves) in supplementary materials to enhance reproducibility .
Guidelines for Publication
- Tables : Use cell-based formatting, avoid color/shading, and provide footnotes for deviations .
- Supplementary Data : Upload raw spectra, crystallographic files, and kinetic datasets to enhance transparency .
- Literature Review : Cross-reference patents and pre-2000 studies (e.g., Refs. in ) to contextualize novel findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
